N,N,N-trimethyl-sphingosine

Catalog No.
S3332448
CAS No.
133561-52-1
M.F
C21H44NO2+
M. Wt
342.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-trimethyl-sphingosine

CAS Number

133561-52-1

Product Name

N,N,N-trimethyl-sphingosine

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium

Molecular Formula

C21H44NO2+

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1

InChI Key

XOKJULOVXVISRP-BWMVHVDHSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O

Molecular Structure Analysis

TMS possesses a unique structure characterized by a long-chain aliphatic backbone (21 carbons) with a terminal hydroxyl group (OH) and a sphingosine moiety []. The key feature lies in the N-substitution at the primary amine group (NH2) of the sphingosine, where all three hydrogens are replaced by methyl groups (CH3), resulting in a trimethylamine (N(CH3)3) functionality []. This modification distinguishes TMS from natural sphingosine and likely contributes to its PKC inhibitory activity [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of TMS is not widely reported in scientific literature. However, related sphingosine derivatives are often synthesized through acylation or alkylation reactions of natural sphingosine [].

Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Hydrophobic: The long aliphatic chain and lack of charged groups suggest low water solubility [].
  • Thermally stable: The presence of strong C-C and C-H bonds suggests stability at moderate temperatures [].
  • Relatively high molecular weight: The presence of 21 carbons and a nitrogen atom contributes to a molecular weight around 453 g/mol [].

Protein Kinase C Inhibition

Early research explored TMS as a potential inhibitor of protein kinase C (PKC), an enzyme family involved in cell signaling. Studies showed that TMS could indeed inhibit PKC activity in vitro (). However, later investigations revealed that this effect might not be as significant in living cells, suggesting a need for further exploration of this application ().

XLogP3

6.3

Wikipedia

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]

Dates

Modify: 2023-08-19

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